methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate is a complex heterocyclic compound that features a pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-methylpyridine followed by cyclization with a pyrazole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- 2-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness
methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity. These structural features make it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C13H11BrN4O2 |
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Molecular Weight |
335.16 g/mol |
IUPAC Name |
methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H11BrN4O2/c1-17-7-9(6-16-17)10-3-8-5-15-12(14)4-11(8)18(10)13(19)20-2/h3-7H,1-2H3 |
InChI Key |
HUVPBLMICCQUGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=CN=C(C=C3N2C(=O)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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